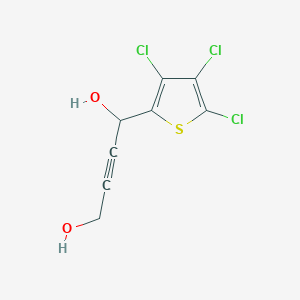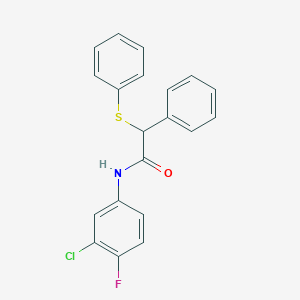![molecular formula C19H19N3O5S B3955386 propyl 4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3955386.png)
propyl 4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate
Descripción general
Descripción
Propyl 4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate, also known as MNBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNBA is a derivative of 2-methyl-3-nitrobenzoic acid and has been synthesized through various methods.
Aplicaciones Científicas De Investigación
Propyl 4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been studied for its anti-inflammatory and anti-tumor properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, this compound has been studied for its potential use as a pesticide. In material science, this compound has been studied for its potential use as a photoresponsive material.
Mecanismo De Acción
The mechanism of action of propyl 4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-tumor effects through the inhibition of NF-κB signaling pathway. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. In addition, this compound has been shown to have insecticidal activity against various pests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments, including its stability and solubility in various solvents. However, this compound has some limitations, including its potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for propyl 4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate research. One direction is to further investigate the mechanism of action of this compound, particularly its anti-inflammatory and anti-tumor effects. Another direction is to explore the potential use of this compound as a pesticide for agricultural purposes. Additionally, further research is needed to determine the potential use of this compound in the treatment of Alzheimer's disease. Finally, studies are needed to assess the safety and toxicity of this compound.
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. This compound has been synthesized through various methods and has been shown to have anti-inflammatory and anti-tumor effects, as well as insecticidal activity. Future research is needed to further investigate the mechanism of action of this compound and its potential applications.
Propiedades
IUPAC Name |
propyl 4-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-3-11-27-18(24)13-7-9-14(10-8-13)20-19(28)21-17(23)15-5-4-6-16(12(15)2)22(25)26/h4-10H,3,11H2,1-2H3,(H2,20,21,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTJSJGMAOMCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,11-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)benzoate](/img/structure/B3955320.png)
![ethyl 1-[2-methoxy-4-(methylthio)benzoyl]-3-piperidinecarboxylate](/img/structure/B3955330.png)
![3-methoxy-6-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B3955338.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3955340.png)
![1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B3955347.png)

![4-[2-({[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B3955380.png)

![2-chloro-5-iodo-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3955411.png)
![5-(2-chlorobenzylidene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3955416.png)

